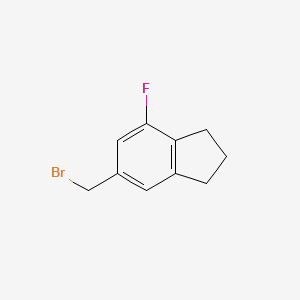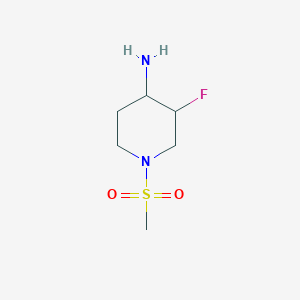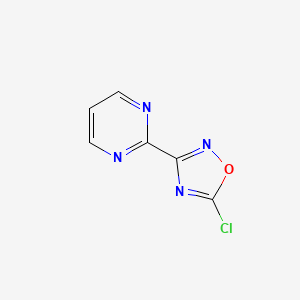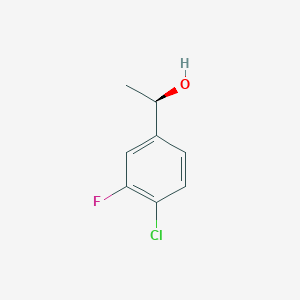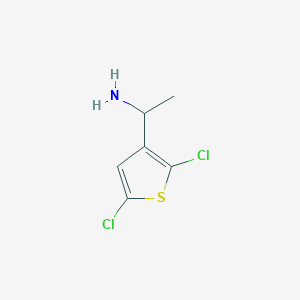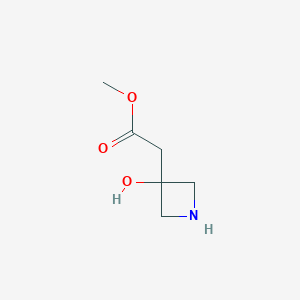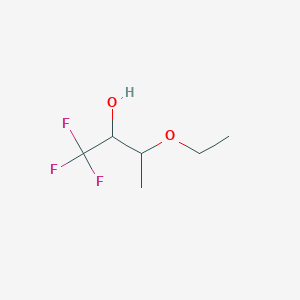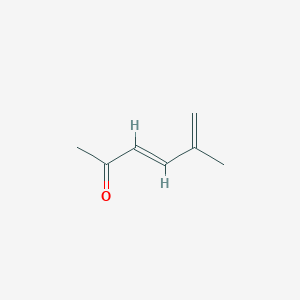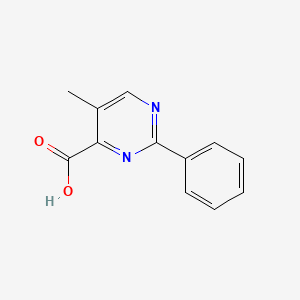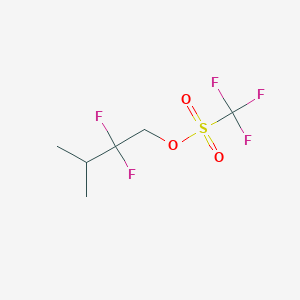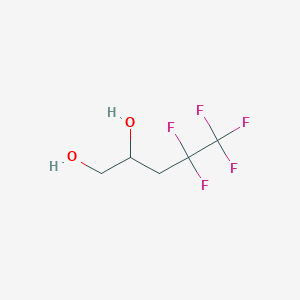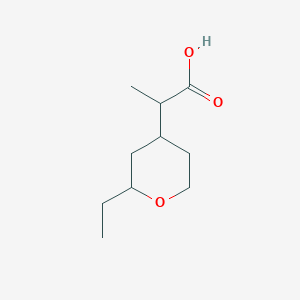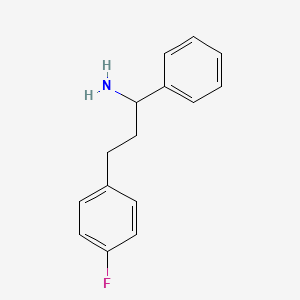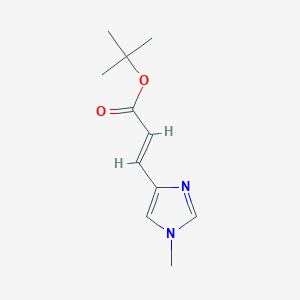
tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate is an organic compound that features a tert-butyl ester group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate typically involves the esterification of the corresponding acid with tert-butyl alcohol. This can be achieved using various catalysts and reaction conditions, such as acid or base catalysis.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the alkene moiety.
Reduction: Reduction reactions could target the alkene group, converting it to an alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the imidazole ring.
Reduction: The major product would be the corresponding alkane.
Substitution: Substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with biological activity.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications might explore the compound’s potential as a drug candidate, particularly for diseases where imidazole derivatives have shown efficacy.
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate exerts its effects would depend on its specific biological target. Typically, imidazole derivatives interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2E)-3-(1H-imidazol-4-yl)prop-2-enoate: Lacks the methyl group on the imidazole ring.
Ethyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate: Has an ethyl ester group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl ester group and the methyl substitution on the imidazole ring may confer unique steric and electronic properties, potentially affecting the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl (E)-3-(1-methylimidazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)6-5-9-7-13(4)8-12-9/h5-8H,1-4H3/b6-5+ |
InChI Key |
GLWIZNUQZIEYFL-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CN(C=N1)C |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CN(C=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


